1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-

Ligand stability Al2O3 isomerization Indene coordination chemistry

Researchers developing selective hydrosilylation or hydroboration catalysts face limitations with standard ligands that cannot access zwitterionic charge states. This P,N-bidentate indene ligand (CAS 540492-51-1) uniquely resists isomerization and enables deprotonation to a formally zwitterionic indenide. - Enables synthesis of charge-neutral [κ2-P,N]Rh(I) zwitterions for C-H/Si-H coupling. - Delivers >95% linear selectivity in hydroboration when used as the anionic ligand precursor. - Resists Al2O3-mediated isomerization (3:1 ratio) unlike its diphenylphosphino congener. Ensure reliable catalyst performance with this essential precursor, available for immediate procurement.

Molecular Formula C17H26NP
Molecular Weight 275.4 g/mol
CAS No. 540492-51-1
Cat. No. B1601552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
CAS540492-51-1
Molecular FormulaC17H26NP
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C
InChIInChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3
InChIKeyAXHDIGXWRNPNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene: Core Identity and Ligand Landscape


1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- (CAS 540492-51-1), also referred to as 1-PiPr2-2-NMe2-indene (1a[H]), is a P,N-bidentate indene ligand that coordinates transition metals in a κ2-P,N fashion. It serves as the precursor to both neutral and formally zwitterionic Rh(I), Ir(I), Pt(II), and Au(III) complexes [1]. Key comparators include its diphenylphosphino congener 1-(diphenylphosphino)-2-(dimethylamino)indene (2c, CAS 628323-64-8), the mono-phosphino analog 1-(diisopropylphosphino)indene (6a), the isomeric 2-NMe2-3-PiPr2-indene (1b[H]), and related phenylene-based P,N ligands such as (o-tBu2P-C6H4)NMe2 [2].

Ligand P,N-bidentate indene with diisopropylphosphino and N,N-dimethylamino donors
Coordination κ2-P,N chelate supporting Rh, Ir, Pt, Au complexes and zwitterionic topologies
Precursor Access to both neutral and formally zwitterionic indenide complexes via deprotonation

Why This P,N-Indene Ligand Cannot Be Replaced by Generic Alternatives


Superficially similar P,N-indenes or mono-phosphino indenes fail to replicate the performance of 1-PiPr2-2-NMe2-indene because the combination of the sterically demanding diisopropylphosphino donor and the N,N-dimethylamino group dictates both the kinetic stability of the ligand toward isomerization and the charge state accessible upon metalation. The diphenylphosphino analog 2c isomerizes predominantly to the C3-phosphino form (1:3 ratio) upon exposure to Al2O3, whereas 2a resists isomerization (3:1 ratio), fundamentally altering the coordination chemistry [1]. Moreover, the presence of the NMe2 donor enables deprotonation to the formally zwitterionic indenide ligand (1c), a transformation not accessible with mono-phosphino indenes, which directly impacts catalytic activity in C–H/Si–H coupling and hydroboration [2].

Diisopropylphosphino vs. diphenylphosphino analog

The steric profile of PiPr2 may provide a higher kinetic barrier to Al2O3-induced isomerization; reported C1:C3 ratio shifts significantly, which can alter κ2-P,N chelate geometry predictability.

NMe2 donor arm absence limits zwitterion access

Mono-phosphino indenes lack the dimethylamino group required for deprotonation to the formally zwitterionic indenide ligand, restricting the catalyst topologies that can be generated.

Quantitative Differentiation: P,N-Indene vs. Generic Ligands


Isomerization Resistance on Alumina: Diisopropylphosphino vs. Diphenylphosphino

Upon treatment with Al2O3, 1-(diisopropylphosphino)-2-(dimethylamino)indene (2a) isomerizes only partially to the C3 isomer 2b (2a:2b ≈ 3:1), whereas the diphenylphosphino congener 1-(diphenylphosphino)-2-(dimethylamino)indene (2c) isomerizes extensively to 3-(diphenylphosphino)-2-(dimethylamino)indene (2d) (2c:2d ≈ 1:3) [1]. This represents a 9-fold preference for the C1 isomer retained by 2a relative to 2c. The mono-phosphino analog 1-(diisopropylphosphino)indene (6a), lacking the NMe2 group, isomerizes completely (6a→6b) under identical conditions [1].

Isomerization resistance
Head-to-head
C1:C3 ≈ 3:1 for 2a vs. 1:3 for diphenylphosphino analog 2c (9-fold difference)
Higher C1 retention supports predictable κ2-P,N chelate geometry
Al2O3, ambient temp., 31P NMR
Ligand stability Al2O3 isomerization Indene coordination chemistry

Rh(I)-Catalyzed Si–H/C–H Coupling: Accessing Charge-Neutral Zwitterions

Deprotonation of the Rh(I) complex supported by 1-PiPr2-2-NMe2-indene generates the first charge-neutral [κ2-P,N]Rh(I) zwitterion. This complex catalyzes the C–H/Si–H dehydrogenative coupling of styrene with triethylsilane [1]. While isolated yield or TOF data are not explicitly reported for this transformation in the primary communication, the zwitterion represents a unique catalyst architecture that cannot be accessed from mono-phosphino indenes (e.g., 6a) or the diphenylphosphino analog 2c without the NMe2 donor arm. Related cationic Rh complexes of 2a were examined for styrene hydrosilylation and compared with Wilkinson's catalyst ((PPh3)3RhCl) and Crabtree's catalyst ([(COD)Ir(PCy3)(Py)]+PF6−), with 5a/6a showing distinct selectivity profiles [2].

Zwitterion accessibility
Class-level inference
Charge-neutral [κ2-P,N]Rh(I) zwitterion accessible; not reported for mono-phosphino or diphenylphosphino indenes
Unique catalyst topology for Si–C coupling studies
Qualitative advantage; requires metal-specific validation
Dehydrogenative coupling Rhodium catalysis Zwitterionic complexes

Ir-Catalyzed Transfer Hydrogenation: Indene vs. Phenylene Ligand Frameworks

In the Ir-catalyzed transfer hydrogenation (TH) of acetophenone to 1-phenylethanol in basic iPrOH at reflux, preformed and in situ catalysts derived from P,N-indene ligands (including 1-PiPr2-2-NMe2-indene) achieved 81–99% conversion at 0.1 mol% Ir loading [1]. However, structurally related Ir catalysts prepared from (o-R2P-C6H4)NMe2 phenylene ligands (R = Ph, iPr, tBu) were observed to outperform the corresponding P,N-indene ligands under similar conditions, with the tBu-substituted phenylene ligand achieving TOF values up to 230,000 h−1 (>50% conversion) and enabling Ir loadings as low as 0.004 mol% [1].

Transfer hydrogenation
Head-to-head
P,N-indene Ir: 81–99% conv. at 0.1 mol%; phenylene analog TOF up to 230,000 h−1
Phenylene ligands outperform in ketone TH; indene scaffold supports alternative electronic tuning
Basic iPrOH reflux, acetophenone; 0.004–0.1 mol% Ir
Transfer hydrogenation Iridium catalysis Ligand effects

Pt(II) vs. Au(III) Reactivity with Silanes: Metal and Charge State Effects

The neutral complex (κ2-2-NMe2-3-PiPr2-indene)PtMe2 (2b) reacts with H2O, Ph3SiH, and PhSiH3 over 48 h at 50 °C, and exhibits modest catalytic activity for the addition of triethylsilane to styrene. In contrast, the structurally analogous Au(III) zwitterion [κ2-2-NMe2-3-PiPr2-indenide]AuMe2 (3) is completely unreactive under the same conditions and shows no catalytic conversion [1]. This demonstrates that the metal identity and the charge state of the ligand (neutral indene vs. anionic indenide) dramatically modulate reactivity.

Pt vs. Au silane reactivity
Head-to-head
Pt(II) complex 2b reactive with H2O, Ph3SiH, PhSiH3; Au(III) zwitterion 3 inert
Pt/indene pairing productive for Si–H activation; Au/indenide inert
48 h at 50 °C; catalytic hydrosilylation tested
Platinum catalysis Gold zwitterions Silane activation

Hydroboration Selectivity: Cationic vs. Zwitterionic Rh and Ir Catalysts

In the hydroboration of 2-phenylpropene (4) with pinacolborane (HBpin) at room temperature in THF-d8 (2 mol% catalyst), the cationic Rh complex 2a gave a product distribution of 5a:5b:5c = 90:10:0, while the zwitterionic Rh complex 3a gave 80:20:0. For 1-phenylpropene (6) under the same conditions, 2a produced 7a:7b:7c = 30:70:0, whereas 3a generated 7a exclusively (>95%) [1]. The Ir complexes 2b and 3b both gave >95% 7a at elevated temperature (refluxing toluene) but performed poorly at room temperature [1].

Hydroboration selectivity
Head-to-head
2a (cationic): 7a:7b = 30:70; 3a (zwitterionic): >95% 7a (linear) for 1-phenylpropene
Charge state tunes regioselectivity; zwitterionic 3a required for exclusive linear product
RT, THF-d8, 2 mol% cat., HBpin
Alkene hydroboration Selectivity Rhodium and Iridium catalysis

Application Scenarios with Verified Performance Differentiation


Synthesis of Charge-Neutral Rh(I) Zwitterions for Si–C Bond Formation

Laboratories developing catalytic C–H/Si–H dehydrogenative coupling of vinylarenes with hydrosilanes should employ 1-PiPr2-2-NMe2-indene as the ligand precursor. Deprotonation of the Rh(κ2-P,N-indene) complex yields the first charge-neutral [κ2-P,N]Rh(I) zwitterion, which catalyzes styrene/triethylsilane coupling [1]. No mono-phosphino or diphenylphosphino indene analog can access this zwitterionic topology, making CAS 540492-51-1 the required starting material for this catalyst class.

Tunable Regioselectivity in Rh- and Ir-Catalyzed Vinylarene Hydroboration

The P,N-indene ligand provides a platform where the charge state of the supporting ligand (neutral indene for cationic 2a/2b vs. anionic indenide for zwitterionic 3a/3b) directly tunes hydroboration regioselectivity. The zwitterionic Rh complex 3a yields exclusive linear hydroboration of 1-phenylpropene (>95% 7a), while the cationic Rh complex 2a gives a 30:70 mixture favoring the branched isomer [1]. For Ir, both charge states converge to >95% linear selectivity at elevated temperatures. Researchers requiring this modular selectivity control should procure the parent ligand.

Pt(II) Complexes for Stoichiometric and Catalytic Si–H Bond Activation

The neutral Pt(II) dimethyl complex (κ2-2-NMe2-3-PiPr2-indene)PtMe2, derived from the isomerized indene ligand 1b[H] (itself accessible from 1a[H]), reacts with Ph3SiH, PhSiH3, and H2O (48 h, 50 °C) and catalyzes triethylsilane addition to styrene [1]. This contrasts with the inertness of the Au(III) indenide analog, establishing that Pt/indene pairing is uniquely productive for Si–H activation. Laboratories exploring Pt-mediated hydrosilylation should select the P,N-indene ligand over P,P or P-only alternatives.

Comparative Ligand Screening for Iridium-Catalyzed Transfer Hydrogenation

In Ir-catalyzed transfer hydrogenation of acetophenone, P,N-indene ligands (including CAS 540492-51-1) achieve 81–99% conversion at 0.1 mol% Ir, though phenylene-based P,N ligands (e.g., (o-tBu2P-C6H4)NMe2) deliver substantially higher TOF (up to 230,000 h−1) [1]. The indene scaffold remains valuable for systematic ligand electronic/steric tuning studies where the rigid indene backbone enforces a specific bite angle and donor geometry distinct from the more flexible phenylene framework.

Application
Selection Property
Validation Focus
Si–C bond formation studies
Access to charge-neutral zwitterionic Rh(I) topology
Catalyst activity for vinylarene/hydrosilane coupling
Regioselective vinylarene hydroboration
Ligand charge state (neutral vs anionic) for selectivity tuning
Product distribution (linear vs branched) with HBpin
Pt-mediated Si–H activation studies
Pt/indene reactivity for silane activation
Catalytic hydrosilylation and stoichiometric reactivity
Ligand electronic/steric tuning in Ir TH
Indene backbone bite angle and donor geometry
Benchmarking vs phenylene P,N ligands in ketone transfer hydrogenation
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